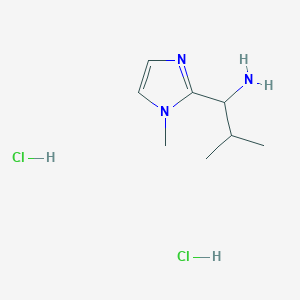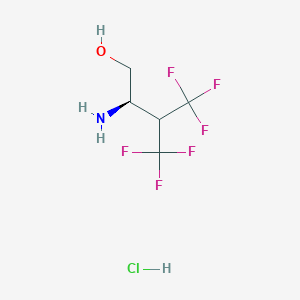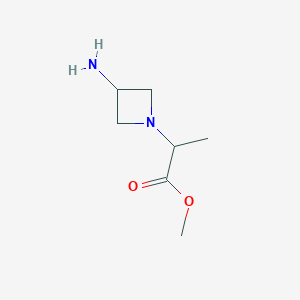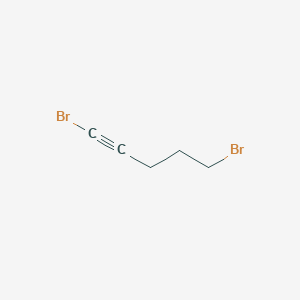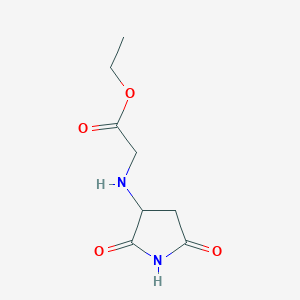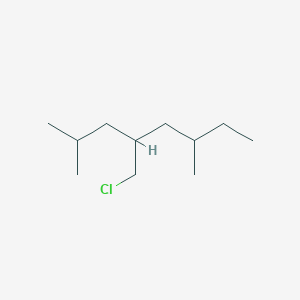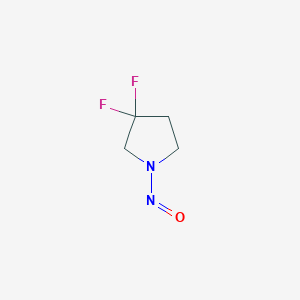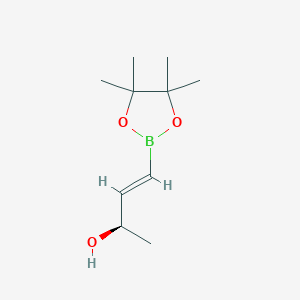
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organic compound that features a boron-containing dioxaborolane ring. Compounds with boron atoms are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alkane.
科学研究应用
Chemistry
In organic synthesis, (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol can be used as an intermediate in the formation of complex molecules.
Biology
Boron-containing compounds are sometimes used in biological research for their unique properties, such as enzyme inhibition.
Medicine
While specific applications in medicine might not be well-documented, boron compounds are being explored for their potential in drug development.
Industry
In industry, such compounds can be used in the production of polymers and other materials.
作用机制
The mechanism of action for (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol: Similar compounds might include other boron-containing dioxaborolanes or alkenes with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which can impart unique reactivity and properties compared to other boron-containing compounds.
属性
分子式 |
C10H19BO3 |
|---|---|
分子量 |
198.07 g/mol |
IUPAC 名称 |
(E,2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+/t8-/m1/s1 |
InChI 键 |
FTMZSELHFLRJHW-HYDMIIDASA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H](C)O |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


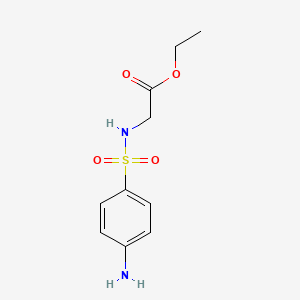
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)

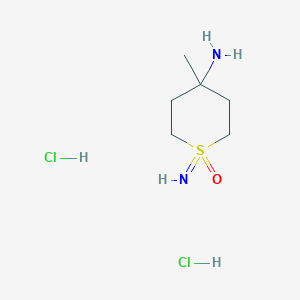
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
